molecular formula C23H24N2O5S2 B11682400 Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11682400
M. Wt: 472.6 g/mol
InChI Key: YOLUWYAQGQUICI-UHFFFAOYSA-N
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Description

ETHYL 5-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a thiophene ring substituted with various functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Gewald reaction, which is used to construct the thiophene ring. The process involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]THIOPHENE-3-CARBOXYLATE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

ETHYL 5-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact mechanism can vary depending on the biological context and the specific functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-AMINO-4-METHYL-5-(4-NITROPHENYL)THIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(SUBSTITUTED BENZYLIDENEAMINO)-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 5-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both sulfonamide and benzamido groups enhances its potential for diverse applications .

Properties

Molecular Formula

C23H24N2O5S2

Molecular Weight

472.6 g/mol

IUPAC Name

ethyl 5-ethyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H24N2O5S2/c1-4-16-14-19(23(27)30-5-2)22(31-16)24-21(26)18-8-6-7-9-20(18)25-32(28,29)17-12-10-15(3)11-13-17/h6-14,25H,4-5H2,1-3H3,(H,24,26)

InChI Key

YOLUWYAQGQUICI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C)C(=O)OCC

Origin of Product

United States

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